

Introduction: The Strategic Value of Functionalized Quinolines

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Compound of Interest

Compound Name: (6-bromo-2-chloroquinolin-3-yl)methanol

Cat. No.: B1291155

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The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its vast pharmacological potential.[1] Molecules incorporating this nucleus have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, and antibacterial properties.[2][3] The efficacy of quinoline-based drugs is profoundly influenced by the nature and positioning of substituents on the heterocyclic ring system.[4] This guide focuses on a key heterocyclic building block, **(6-bromo-2-chloroquinolin-3-yl)methanol**, a strategically functionalized intermediate designed for versatile application in synthetic chemistry and drug discovery programs.

The molecule's architecture is notable for its three distinct points of reactivity: a nucleophilic substitution-ready chloro group at the 2-position, a cross-coupling-receptive bromo group at the 6-position, and a modifiable primary alcohol at the 3-position. This trifecta of functional handles allows for sequential, orthogonal chemical transformations, making it an invaluable starting material for constructing complex molecular libraries and targeting novel therapeutic agents. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and analytical characterization to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical characteristics of **(6-**

6-bromo-2-chloroquinolin-3-yl)methanol are summarized below.

Property	Value	Source
CAS Number	1017464-16-2	
Molecular Formula	C ₁₀ H ₇ BrClNO	
Molecular Weight	272.53 g/mol	
Appearance	Solid	
InChI Key	OVEGPGLEVGCGGG- UHFFFAOYSA-N	
SMILES String	OCc1cc2cc(Br)ccc2nc1Cl	
Purity	Typically ≥95%	[5]

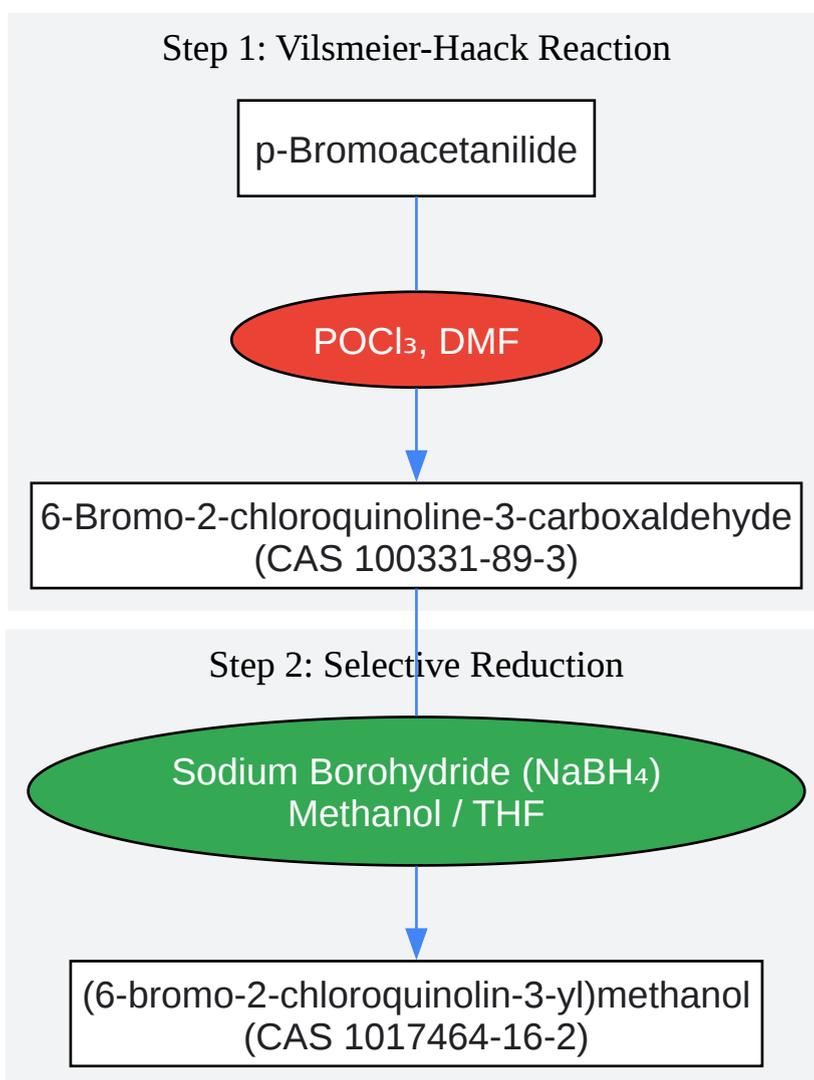
Table 1: Core physicochemical properties of **(6-bromo-2-chloroquinolin-3-yl)methanol**.

Synthesis and Purification Protocol

While numerous methods exist for quinoline synthesis, the construction of this specific trifunctionalized scaffold typically follows a multi-step sequence involving a Vilsmeier-Haack reaction followed by a selective reduction. This approach provides reliable access to the target molecule.

Synthetic Workflow: A Two-Step Approach

The synthesis begins with the Vilsmeier-Haack cyclization of an appropriate N-acyl aniline to generate the 6-bromo-2-chloroquinoline-3-carboxaldehyde intermediate. This aldehyde is then selectively reduced to the primary alcohol, yielding the final product.



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Diagram 1: High-level synthetic workflow.

Detailed Experimental Protocol: Synthesis

This protocol details the reduction of the aldehyde precursor, a common and reliable method for obtaining the title compound.[6]

Objective: To synthesize **(6-bromo-2-chloroquinolin-3-yl)methanol** from 6-bromo-2-chloroquinoline-3-carboxaldehyde.

Materials:

- 6-Bromo-2-chloroquinoline-3-carboxaldehyde[7]
- Sodium borohydride (NaBH₄)
- Methanol (MeOH), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-2-chloroquinoline-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and methanol under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Addition of Reducing Agent:** Add sodium borohydride (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and gas evolution.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-3 hours).
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
- **Extraction:** Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts. Flash column chromatography is the preferred method for this compound.^[8]

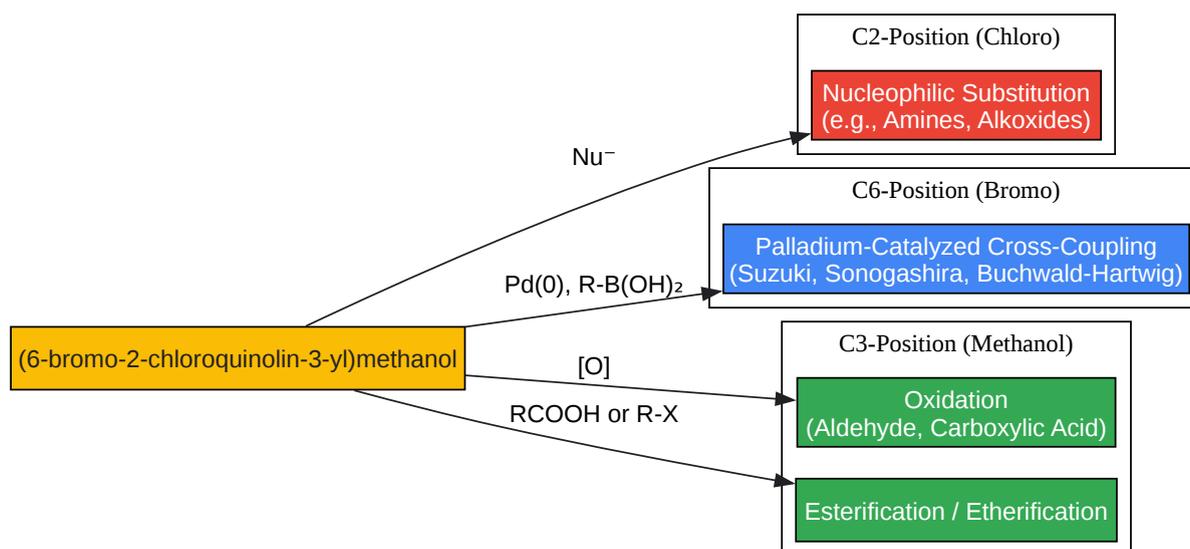
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes).

Procedure:

- **Column Packing:** Prepare a slurry of silica gel in the initial non-polar mobile phase (e.g., 10% EtOAc/Hexanes) and pack the column.^[8]
- **Sample Loading:** Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After drying, load the solid sample onto the top of the packed column.^[8]
- **Elution:** Begin elution with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the eluent to mobilize and elute the desired product.
- **Fraction Analysis:** Analyze the collected fractions by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **(6-bromo-2-chloroquinolin-3-yl)methanol** as a solid.

Chemical Reactivity and Synthetic Applications

The strategic placement of three distinct functional groups makes this molecule a versatile platform for building molecular complexity. Each site can be addressed with a high degree of chemical selectivity.



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Diagram 2: Key reactivity pathways of the title compound.

- **2-Position (Chloro Group):** The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, or alkoxides, enabling the synthesis of diverse 2-substituted quinolines. A patent for a related compound demonstrates the substitution of the 2-chloro group with sodium methoxide.[9]
- **6-Position (Bromo Group):** The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[2][4] It readily participates in Suzuki couplings (to form C-C bonds with boronic acids), Sonogashira couplings (with terminal alkynes), Buchwald-Hartwig aminations (with amines), and other similar transformations. This position is crucial for extending the molecular framework and introducing aryl, heteroaryl, or alkyl groups.
- **3-Position (Methanol Group):** The primary alcohol is a versatile functional group. It can be:

- Oxidized to the corresponding aldehyde using mild reagents (e.g., PCC, DMP) or further to the carboxylic acid with stronger oxidants (e.g., KMnO_4 , Jones reagent).
- Converted into esters via reaction with carboxylic acids (Fischer esterification) or acyl chlorides.
- Transformed into ethers through Williamson ether synthesis.

This orthogonal reactivity allows for a stepwise and controlled diversification strategy, making the compound a valuable intermediate in the synthesis of targeted libraries for high-throughput screening and lead optimization. Its structural motif is found in precursors to potent therapeutic agents, such as the anti-tuberculosis drug Bedaquiline, underscoring the scaffold's relevance.

[9]

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step in the research workflow. While comprehensive literature spectra for this specific molecule are sparse[10], its structure can be unequivocally confirmed using standard analytical techniques.

Technique	Expected Observations
^1H NMR	Aromatic protons on the quinoline core (approx. 7.5-8.5 ppm). A singlet for the CH_2 group of the methanol substituent (approx. 4.5-5.0 ppm). A broad singlet for the hydroxyl proton (variable).
^{13}C NMR	Signals for the 10 unique carbon atoms of the quinoline core and the methylene carbon.
Mass Spec.	A molecular ion peak corresponding to the calculated mass (272.53 g/mol), showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
FTIR	Characteristic peaks for O-H stretching (broad, $\sim 3300\text{ cm}^{-1}$), C-H aromatic stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$), and C-Cl/C-Br vibrations in the fingerprint region.

Table 2: Expected analytical data for structural verification.

Predicted mass spectrometry data further aids in identification, with expected collision cross-sections calculated for various adducts.[\[10\]](#)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	271.94722	145.7
[M+Na] ⁺	293.92916	160.1
[M-H] ⁻	269.93266	150.8

Table 3: Predicted collision cross-section (CCS) values.[\[10\]](#)

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. **(6-bromo-2-chloroquinolin-3-yl)methanol** is classified with specific hazards that require appropriate precautions.

GHS Hazard Classification:[\[5\]](#)

- Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
- Signal Word: Danger
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H318: Causes serious eye damage.
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301 + P317: IF SWALLOWED: Get medical help.

- P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P501: Dispose of contents/container in accordance with local regulations.

Handling and Storage:

- Personal Protective Equipment (PPE): Use a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage is at room temperature.[5]
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

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